N-[(5-benzoylthiophen-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide
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Overview
Description
N-[(5-benzoylthiophen-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide is a complex organic compound that features a thiophene ring substituted with a benzoyl group and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Benzoylation: The thiophene ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Sulfonamide Formation: The final step involves the reaction of the benzoylated thiophene with methanesulfonyl chloride and a suitable amine to form the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(5-benzoylthiophen-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles like amines or alcohols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: N-substituted sulfonamides
Scientific Research Applications
N-[(5-benzoylthiophen-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and light-emitting diodes.
Biological Research: The compound can be used to study the interactions of sulfonamide groups with biological targets, providing insights into enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a hydrogen bond donor and acceptor, allowing it to interact with enzymes and receptors. The benzoyl group can enhance the compound’s binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene are similar in structure and have applications in medicinal chemistry and material science.
Sulfonamide Derivatives: Compounds such as sulfathiazole and sulfanilamide share the sulfonamide functional group and are used as antimicrobial agents.
Uniqueness
N-[(5-benzoylthiophen-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide is unique due to its combination of a benzoyl-substituted thiophene ring and a methanesulfonamide group.
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S2/c1-15-6-5-7-16(12-15)14-26(23,24)21-13-18-10-11-19(25-18)20(22)17-8-3-2-4-9-17/h2-12,21H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQFZMFBAHKNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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